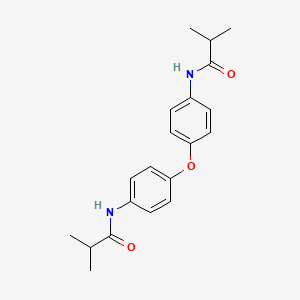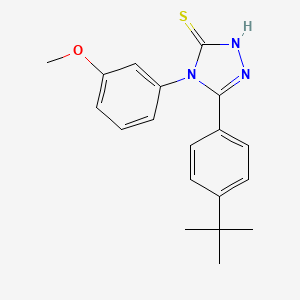![molecular formula C15H14N2O3 B5847276 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone, also known as MNAE, is a synthetic compound that has been widely used in scientific research. This molecule has been found to have a range of interesting properties, including the ability to act as a potent inhibitor of certain enzymes and receptors. In
作用機序
The mechanism of action of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone involves its ability to inhibit the activity of certain enzymes and receptors. Specifically, it has been found to inhibit the activity of protein kinase C (PKC) and the N-methyl-D-aspartate (NMDA) receptor. PKC is an enzyme that is involved in the regulation of cell growth and differentiation, while the NMDA receptor is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone are diverse and complex. In addition to its effects on PKC and the NMDA receptor, it has also been found to inhibit the activity of other enzymes and receptors, including phosphodiesterase (PDE), cyclooxygenase (COX), and lipoxygenase (LOX). These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, pain, and cardiovascular function.
実験室実験の利点と制限
One advantage of using 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone in lab experiments is its potent inhibitory activity against a range of enzymes and receptors. This makes it a useful tool for studying the role of these molecules in various physiological processes. However, one limitation of using 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy and safety of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone as a cancer treatment.
Another area of interest is its neuroprotective properties. Further studies are needed to determine the mechanisms by which 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone exerts its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases.
Finally, there is potential for the development of new drugs based on the structure of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone. By modifying the structure of the molecule, it may be possible to create new compounds with improved efficacy and safety profiles for use in a variety of therapeutic applications.
合成法
The synthesis of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone involves the reaction between 2-methylaniline and 4-nitroacetophenone in the presence of acetic acid and hydrogen peroxide. This reaction leads to the formation of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from ethanol.
科学的研究の応用
2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone has been used in a variety of scientific research applications. One of the most notable applications is in the field of cancer research. 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
In addition to its potential use in cancer research, 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone has also been studied for its effects on the central nervous system. It has been found to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2-methylanilino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-2-3-5-14(11)16-10-15(18)12-6-8-13(9-7-12)17(19)20/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWKLIRHPMVXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5847193.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5847195.png)

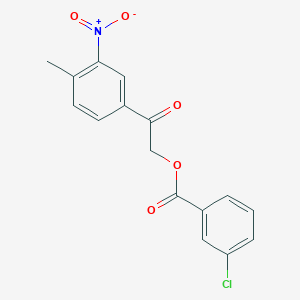
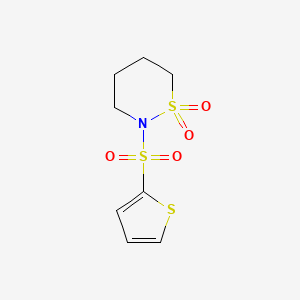
![4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5847238.png)
![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)
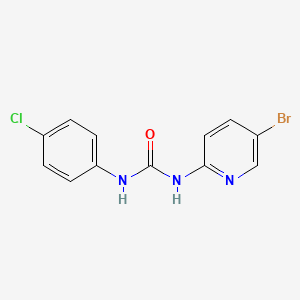
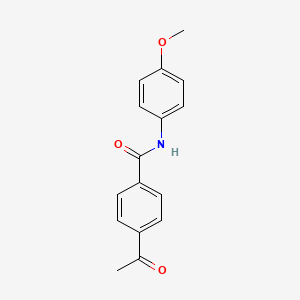
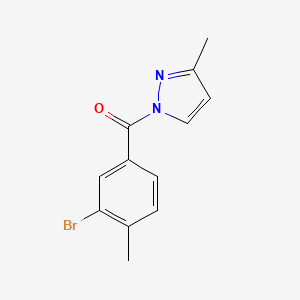
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)
![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)
